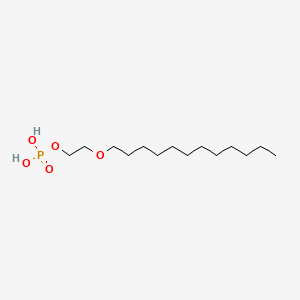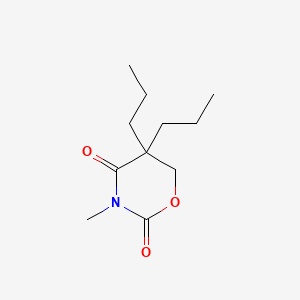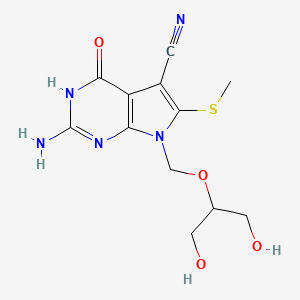
Oxatomide monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxatomide monohydrate is an antihistamine compound belonging to the diphenylmethylpiperazine family. It is primarily used for the treatment and prevention of allergic symptoms such as rhinitis, conjunctivitis, urticaria, and other conditions responsive to antihistamines . Oxatomide was discovered at Janssen Pharmaceutica in 1975 and has been marketed under various brand names, including Tinset .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxatomide involves several key steps:
Reaction of 2-Benzimidazolinone with Isopropenyl Acetate: This reaction leads to the formation of a singly protected imidazolone derivative.
Alkylation with 3-Chloro-1-bromopropane: The protected imidazolone derivative is then alkylated with 3-chloro-1-bromopropane to afford a functionalized derivative.
Alkylation of Monobenzhydryl Derivative of Piperazine: The final step involves the alkylation of the monobenzhydryl derivative of piperazine with the functionalized derivative, followed by hydrolytic removal of the protecting group to yield oxatomide.
Industrial Production Methods
Industrial production of oxatomide typically follows the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxatomide undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process, where functional groups are replaced.
Hydrolysis: Removal of protecting groups during synthesis.
Common Reagents and Conditions
Isopropenyl Acetate: Used in the initial protection step.
3-Chloro-1-bromopropane: Used for alkylation.
Monobenzhydryl Derivative of Piperazine: Used in the final alkylation step.
Major Products Formed
The major product formed from these reactions is oxatomide itself, with intermediate compounds formed during the synthesis process.
Applications De Recherche Scientifique
Oxatomide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine synthesis and reactions.
Biology: Investigated for its effects on histamine release and mast cell stabilization.
Industry: Employed in the development of new antihistamine drugs and formulations.
Mécanisme D'action
Oxatomide exerts its effects primarily through antagonism of the H1 histamine receptor. This prevents histamine from binding to its receptor, thereby inhibiting the allergic response. Additionally, oxatomide has been shown to inhibit mast cell degranulation, further reducing the release of histamine and other mediators of allergic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnarizine: Another H1 histamine receptor antagonist with similar antihistamine activity.
Hydroxyzine: Shares antiserotonergic activity with oxatomide.
Sodium Cromoglycate: Although not a direct antihistamine, it also inhibits mast cell degranulation.
Uniqueness of Oxatomide
Oxatomide is unique in its dual action as both an H1 histamine receptor antagonist and an inhibitor of mast cell degranulation. This dual mechanism makes it particularly effective in treating allergic conditions that are unresponsive to other antihistamines .
Propriétés
Numéro CAS |
144671-97-6 |
|---|---|
Formule moléculaire |
C27H32N4O2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one;hydrate |
InChI |
InChI=1S/C27H30N4O.H2O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23;/h1-8,10-15,26H,9,16-21H2,(H,28,32);1H2 |
Clé InChI |
WUVRHFANMRXNRX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-acetamido-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12777456.png)
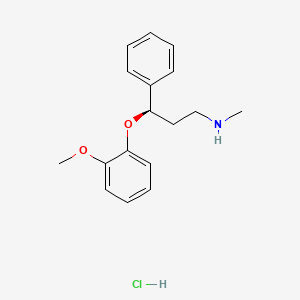

![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)



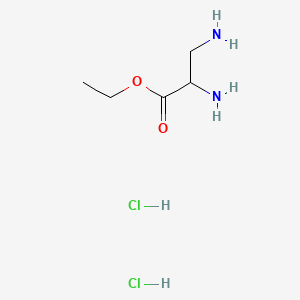
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
